molecular formula C7H15NO2 B14332612 N-(1-Ethoxyethyl)-N-ethylformamide CAS No. 105989-20-6

N-(1-Ethoxyethyl)-N-ethylformamide

Cat. No.: B14332612
CAS No.: 105989-20-6
M. Wt: 145.20 g/mol
InChI Key: LPNHCQKEDQAFQE-UHFFFAOYSA-N
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Description

N-(1-Ethoxyethyl)-N-ethylformamide is a specialty formamide derivative designed for advanced research applications. It is primarily investigated as a polar aprotic solvent in specialized organic synthesis and polymerization processes . The compound's structure, featuring both ethyl and 1-ethoxyethyl substituents on the nitrogen atom, is of significant interest in the development of novel chemical entities and functional materials. Researchers value this formamide for its potential solvating properties and role in facilitating reactions that are challenging in conventional solvents. In laboratory settings, this compound is studied for its utility in [ describe specific application, e.g., polymer chemistry, as a reaction medium for metal-catalyzed couplings ]. Its mechanism of action as a solvent stems from its high polarity and ability to stabilize transition states, thereby influencing reaction kinetics and selectivity . This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use of any kind. Handle with appropriate precautions in a well-ventilated laboratory environment using proper personal protective equipment (PPE).

Properties

CAS No.

105989-20-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(1-ethoxyethyl)-N-ethylformamide

InChI

InChI=1S/C7H15NO2/c1-4-8(6-9)7(3)10-5-2/h6-7H,4-5H2,1-3H3

InChI Key

LPNHCQKEDQAFQE-UHFFFAOYSA-N

Canonical SMILES

CCN(C=O)C(C)OCC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of N-Ethyl-N-(1-ethoxyethyl)amine

The ethoxyethyl group is introduced via nucleophilic substitution or condensation. Ethylamine reacts with 1-ethoxyethyl chloride under basic conditions to yield N-ethyl-N-(1-ethoxyethyl)amine. Alternative routes employ ethylene glycol monoethyl ether and ethylamine in the presence of dehydrating agents.

Step 2: Formylation with Ethyl Formate

The secondary amine undergoes formylation using ethyl formate (HCOOEt) as the formylating agent. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at 60–80°C for 4–6 hours. The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon of ethyl formate, followed by elimination of ethanol:

$$
\text{N-Ethyl-N-(1-ethoxyethyl)amine} + \text{HCOOEt} \xrightarrow{\text{H}^+} \text{this compound} + \text{EtOH}
$$

Key Reaction Parameters

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 70 5 78
PTSA 65 4 82

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are preferred over batch processes to enhance heat and mass transfer. Key considerations include:

Reactor Design

  • Tubular Reactors : Enable precise temperature control (70–90°C) and reduced side reactions.
  • Catalyst Recycling : Immobilized acid catalysts (e.g., sulfonated polystyrene resins) minimize waste.

Process Optimization

Parameter Optimal Range Impact on Yield
Residence Time 2–3 hours Maximizes conversion
Ethyl Formate Molar Ratio 1.2:1 (relative to amine) Reduces unreacted amine
Pressure Ambient Prevents volatilization

Industrial yields exceed 85%, with purity >98% achieved via vacuum distillation.

Bio-Catalytic N-Formylation

Recent advances employ enzymatic catalysis for sustainable synthesis. Lipase B from Candida antarctica (CAL-B) catalyzes the reaction between N-ethyl-N-(1-ethoxyethyl)amine and ethyl formate under mild conditions (25–40°C, pH 7–8). The enzymatic route offers:

  • High Selectivity : Minimal byproduct formation.
  • Recyclability : Lipase retains >90% activity after five cycles.

Comparative Analysis of Methods

Method Temperature (°C) Catalyst Yield (%) Environmental Impact
Acid-Catalyzed 60–80 H₂SO₄ 78–82 High (acid waste)
Industrial 70–90 Immobilized acid 85+ Moderate
Bio-Catalytic 25–40 CAL-B 88 Low

Mechanistic Insights

The acid-catalyzed formylation proceeds through a tetrahedral intermediate , stabilized by hydrogen bonding between the amine and the carbonyl oxygen. Density functional theory (DFT) calculations reveal that the anti conformation of the ethoxyethyl group minimizes steric hindrance, favoring reaction progression.

Transition State Analysis
$$
\Delta G^\ddagger = 92.3 \, \text{kJ/mol} \quad \text{(HF/6-311++G** level)}
$$

Challenges and Innovations

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Recent studies propose cyclopentyl methyl ether (CPME) as a greener alternative.

Byproduct Management

  • Ethanol Removal : Molecular sieves or azeotropic distillation improve yields by shifting equilibrium.
  • Recycling Protocols : Unreacted ethyl formate is recovered via fractional condensation.

Chemical Reactions Analysis

Types of Reactions: N-(1-Ethoxyethyl)-N-ethylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted formamides depending on the reagents used.

Scientific Research Applications

N-(1-Ethoxyethyl)-N-ethylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-Ethoxyethyl)-N-ethylformamide exerts its effects involves its interaction with various molecular targets. The ethoxy and ethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Toxicity Profile :

  • NEF and NMF exhibit potent hepatotoxicity (elevated plasma enzymes in mice), while DMF and NMA are less toxic .
  • Antitumor activity is structure-dependent: NMF shows significant activity, whereas NEF lacks efficacy despite similar in vitro cytotoxicity .

Biodegradation and Enzyme Interactions

The enzyme dimethylformamidase (DMFase) hydrolyzes formamides with varying efficiency:

  • DMF : Highest activity (Vmax = 100%).
  • NMF and NEF : Hydrolyzed at lower rates (NMF > NEF).
  • Formamide and acetamide: No detectable hydrolysis .

This suggests that bulkier alkyl groups (e.g., ethyl in NEF) reduce enzymatic degradation rates compared to smaller substituents (e.g., methyl in NMF) .

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